molecular formula C19H24N6O B12237230 6-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine

6-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine

Cat. No.: B12237230
M. Wt: 352.4 g/mol
InChI Key: PZPIHNPYENZZEU-UHFFFAOYSA-N
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Description

6-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine is a complex organic compound with a unique structure that includes a cyclopentene ring, a pyrrolo[3,4-c]pyrrole moiety, and a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine involves multiple steps, including the formation of the cyclopentene ring and the pyrrolo[3,4-c]pyrrole moiety. One common method involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, promoted by triethylamine . This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include scaling up the cycloaddition reaction and refining the purification process to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that could be explored for drug development.

    Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific diseases.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting cellular pathways. Detailed studies would be needed to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and cyclopentene-containing molecules. Examples include:

Uniqueness

What sets 6-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine apart is its combination of a cyclopentene ring, a pyrrolo[3,4-c]pyrrole moiety, and a purine base. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H24N6O

Molecular Weight

352.4 g/mol

IUPAC Name

cyclopent-3-en-1-yl-[2-(9-ethylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C19H24N6O/c1-2-23-12-22-16-17(23)20-11-21-18(16)24-7-14-9-25(10-15(14)8-24)19(26)13-5-3-4-6-13/h3-4,11-15H,2,5-10H2,1H3

InChI Key

PZPIHNPYENZZEU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5CC=CC5

Origin of Product

United States

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